3-Amino-4-methylbenzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-aminobenzohydrazides with Schiff bases, which is followed by oxidation with KMnO4 to yield products such as 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . This suggests that similar synthetic routes could potentially be applied to the synthesis of 3-Amino-4-methylbenzohydrazide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 3-Amino-4-methylbenzohydrazide has been characterized using various spectroscopic methods. For instance, the structure of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was determined using FT-IR, NMR, ESI-MS, and X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of 3-Amino-4-methylbenzohydrazide.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3-Amino-4-methylbenzohydrazide. However, the reactions of similar compounds suggest that 3-Amino-4-methylbenzohydrazide could potentially participate in the formation of hydrogen-bonded structures, as seen in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-Amino-4-methylbenzohydrazide can be inferred from the studies. For example, the solvation energy values and stability in solution of related compounds have been investigated, which could provide a basis for understanding the solubility and stability of 3-Amino-4-methylbenzohydrazide . Additionally, the antibacterial, antifungal, and insecticidal activities of some synthesized compounds suggest potential biological applications for 3-Amino-4-methylbenzohydrazide .
Scientific Research Applications
Antiarrhythmic Activity
- A study by Ellingboe et al. (1992) explored the antiarrhythmic activity of a series of benzamides and sulfonamides, highlighting their potential in cardiovascular therapeutics (Ellingboe et al., 1992).
Corrosion Inhibition
- Gece and Bilgiç (2009) investigated compounds like 3-Amino-4-methylbenzohydrazide for their efficiency as corrosion inhibitors on steel in sodium chloride media, utilizing quantum chemical parameters for their study (Gece & Bilgiç, 2009).
Immunomodulatory Effects
- Drynda et al. (2014) conducted a study to determine the immunomodulatory activity of an isoxazolecarboxylic acid hydrazide derivative, suggesting its potential in immune response regulation (Drynda et al., 2014).
Synthesis of Biological Compounds
- Research by Milczarska et al. (2012) focused on synthesizing new biologically active compounds using hydrazides, contributing to the development of novel pharmaceuticals (Milczarska et al., 2012).
Chemical Stability and Synthesis
- The study by Gibson and Green (1965) on the degradation of related compounds provided insights into their chemical stability and potential for synthesis (Gibson & Green, 1965).
Antimicrobial Activity
- Shah (2014) explored the synthesis and antimicrobial activity of novel arylazopyrazolones, which included derivatives of hydrazides, indicating their potential in addressing bacterial and fungal infections (Shah, 2014).
Enzyme Inhibition for Disease Treatment
- Bekircan et al. (2015) researched the inhibition of enzymes like lipase and α-glucosidase, critical for treating metabolic disorders, using hydrazide derivatives (Bekircan, Ülker, & Menteşe, 2015).
Conformational and NBO Analysis
- A study by Channar et al. (2019) on the conformational and NBO analysis of benzohydrazide derivatives contributes to understanding their structural properties and potential applications (Channar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-methylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISBRWPIGCIUOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594725 | |
Record name | 3-Amino-4-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylbenzohydrazide | |
CAS RN |
845884-82-4 | |
Record name | 3-Amino-4-methylbenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845884-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.